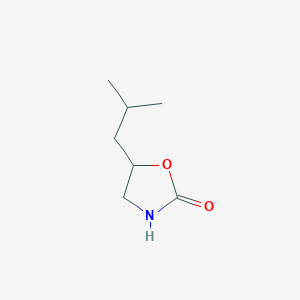

5-Isobutyloxazolidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C7H13NO2 |

|---|---|

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

5-(2-methylpropyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-6-4-8-7(9)10-6/h5-6H,3-4H2,1-2H3,(H,8,9) |

InChI-Schlüssel |

XQXWPOGZOLVNLA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC1CNC(=O)O1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Amino Alcohols with Carbon Dioxide Using Fluoride Catalysts

One of the most efficient and environmentally friendly methods for synthesizing 5-isobutyloxazolidin-2-one involves the catalytic cyclization of the corresponding amino alcohol with carbon dioxide under mild conditions, using fluoride-based catalysts such as tetrabutylammonium difluorotriphenylsilicate (TBAT) or tetrabutylammonium fluoride (TBAF).

Procedure Summary :

The amino alcohol precursor, (S)-2-amino-3-methyl-1-butanol (related to the isobutyl side chain), is dissolved in dimethyl sulfoxide-d6 (DMSO-d6). TBAT or TBAF catalysts are added, and the reaction vessel is purged with CO2 gas at atmospheric or elevated pressure (1–5 atm). The mixture is heated at 150 °C for 12–24 hours to promote cyclization to the oxazolidinone ring. After reaction completion, solvent removal under vacuum and purification by silica gel column chromatography yields 5-isobutyloxazolidin-2-one with high isolated yields (76–90%).

| Catalyst | CO2 Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| TBAT | 1 | 150 | 12 | 90 | Atmospheric CO2, neat DMSO |

| TBAT | 5 | 150 | 12 | 76 | Elevated CO2 pressure |

| TBAF + siloxane | 1 | 150 | 24 | 91 | Siloxane additive improves yield |

This method avoids the use of toxic phosgene and provides an eco-friendly alternative for oxazolidinone synthesis.

Carbonylation Using Dimethyl Carbonate (DMC)

An alternative, greener approach involves the use of dimethyl carbonate as a carbonyl source for cyclization of amino alcohols to oxazolidinones. This method is gaining traction due to the lower toxicity and environmental impact of dimethyl carbonate compared to phosgene or triphosgene.

Method Overview :

The amino alcohol is reacted with an excess of dimethyl carbonate in the presence of a base such as potassium carbonate or tetrabutylammonium chloride (TBAC) in solvents like N,N-dimethylformamide (DMF). Microwave irradiation at temperatures between 120–160 °C for 8–16 minutes accelerates the reaction, forming 4-substituted-3-methyl-1,3-oxazolidin-2-ones, which include 5-isobutyloxazolidin-2-one analogs.Advantages :

This method is safer, more eco-friendly, and efficient, avoiding hazardous reagents. However, it may require optimization for specific substrates to maximize yield and selectivity.

Phosgene or Triphosgene Mediated Cyclization (Traditional Method)

Historically, oxazolidinones were synthesized by the carbonylation of amino alcohols using phosgene or triphosgene, followed by N-alkylation if necessary. Although effective, this method is less favored due to the toxicity and handling risks of phosgene.

-

- React 1,2-amino alcohol with phosgene or triphosgene to form the oxazolidinone ring.

- Optionally, perform N-alkylation with alkyl halides to introduce substituents.

Limitations :

Toxicity of phosgene and carcinogenicity of alkyl halides make this method less desirable for large-scale or green chemistry applications.

Comparative Analysis of Preparation Methods

| Method | Carbonyl Source | Catalyst/Base | Conditions | Yield (%) | Environmental Impact | Notes |

|---|---|---|---|---|---|---|

| Fluoride-catalyzed CO2 cyclization | Carbon dioxide (CO2) | TBAT, TBAF, siloxane additives | 1–5 atm CO2, 150 °C, 12–24 h | 76–91 | Low (green chemistry) | Avoids toxic reagents, high selectivity |

| Dimethyl carbonate cyclization | Dimethyl carbonate | K2CO3, TBAC | Microwave, 120–160 °C, 8–16 min | Moderate | Low (green chemistry) | Rapid, safer alternative to phosgene |

| Phosgene/triphosgene cyclization | Phosgene/triphosgene | Base (e.g., triethylamine) | Room temp to reflux | High | High (toxic reagents) | Traditional method, safety concerns |

| Patent route | Various | Not fully disclosed | Multistep | 88 | Unknown | Used in pharmaceutical intermediate synthesis |

Research Findings and Mechanistic Insights

The fluoride-catalyzed reaction mechanism involves nucleophilic activation of the amino alcohol, facilitating CO2 insertion and ring closure to form the oxazolidinone. The use of siloxane additives stabilizes the catalyst and improves yields.

Dimethyl carbonate acts as both a carbonyl source and methylating agent, enabling a one-pot cyclization and N-alkylation under microwave irradiation, enhancing reaction rates and selectivity.

The traditional phosgene method proceeds via formation of a carbamoyl chloride intermediate, which cyclizes to oxazolidinone. Despite its efficiency, the method is less desirable due to hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Isobutyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

5-Isobutyloxazolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound’s derivatives exhibit antibacterial activity, making them valuable in the development of new antibiotics.

Medicine: Oxazolidinone-based antibiotics, such as linezolid, are used to treat infections caused by multidrug-resistant Gram-positive bacteria.

Industry: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Isobutyloxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .

Vergleich Mit ähnlichen Verbindungen

Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.

Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced side effects.

Eperezolid: An oxazolidinone derivative with antibacterial properties.

Uniqueness: 5-Isobutyloxazolidin-2-one stands out due to its specific structural features and its role as a versatile intermediate in organic synthesis. Its ability to act as a chiral auxiliary and its antibacterial properties make it a valuable compound in both research and industrial applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Isobutyloxazolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of isobutylamine derivatives with carbonyl precursors. Key steps include optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yield . Purification via column chromatography or recrystallization is critical to isolate the oxazolidinone core. Reaction progress should be monitored using TLC or HPLC to identify intermediate phases .

Q. Which spectroscopic techniques are most effective for structural confirmation of 5-Isobutyloxazolidin-2-one?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxazolidinone ring and isobutyl substituent. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching (~1750 cm⁻¹) and N-H bending. Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns for validation .

Q. How can preliminary biological activity screening be designed for 5-Isobutyloxazolidin-2-one?

- Methodological Answer : Initial screens should use in vitro assays targeting enzymes or receptors relevant to the compound’s hypothesized activity (e.g., antimicrobial or anti-inflammatory). Dose-response curves (0.1–100 µM) and controls (positive/negative) are necessary. Cell viability assays (MTT or resazurin) assess cytotoxicity, while kinetic studies evaluate time-dependent effects .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of 5-Isobutyloxazolidin-2-one derivatives?

- Methodological Answer : Systematic substitution of the isobutyl group or oxazolidinone ring with analogs (e.g., aryl, alkyl, or heterocyclic groups) is performed. Biological activity data are compared using IC₅₀ or EC₅₀ values. Computational tools like molecular docking predict binding affinities to target proteins (e.g., kinases or GPCRs) .

| Derivative | Substituent | Biological Activity (IC₅₀) | Target Protein |

|---|---|---|---|

| A | Phenyl | 2.3 µM | COX-2 |

| B | Cyclohexyl | 5.8 µM | HDAC |

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., pH, temperature) or cell lines. Researchers should replicate experiments under standardized protocols and validate results via orthogonal assays (e.g., enzymatic vs. cell-based). Meta-analyses of published data can identify confounding variables .

Q. How can metabolic pathways of 5-Isobutyloxazolidin-2-one be elucidated in preclinical models?

- Methodological Answer : Isotopic labeling (¹⁴C or ³H) tracks metabolite formation in liver microsomes or plasma. Liquid chromatography-mass spectrometry (LC-MS/MS) identifies phase I (oxidation) and phase II (glucuronidation) metabolites. In vivo studies in rodents collect time-course samples for pharmacokinetic profiling .

Q. What computational methods are suitable for predicting the reactivity of 5-Isobutyloxazolidin-2-one in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and activation energies for reactions like ring-opening or nucleophilic substitution. Molecular dynamics simulations assess solvent effects and ligand-protein binding stability .

Q. How can researchers design experiments to assess the compound’s selectivity across related biological targets?

- Methodological Answer : High-throughput screening panels (e.g., kinase or protease arrays) quantify inhibition/activation across targets. Selectivity indices (SI = IC₅₀ non-target / IC₅₀ target) are calculated. Counter-screening with structurally similar proteins validates specificity .

Guidance for Methodological Rigor

- Data Validation : Triangulate results using multiple analytical techniques (e.g., NMR + X-ray crystallography) .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety (e.g., PPE, waste disposal) .

- Literature Integration : Prioritize peer-reviewed journals over non-academic sources for background research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.